4-[1-(4-Methoxyphenyl)aziridin-2-yl]pyridine
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Overview
Description
Scientific Research Applications
Synthesis and Photophysical Evaluation
Research on pyridine compounds, including those with methoxyphenyl groups, focuses on their synthesis and photophysical properties. For instance, methoxypyridine derivatives have been synthesized and evaluated for their high fluorescence quantum yields in solution and solid state, attributed to their structural arrangements and electron-donating groups, which might be related to the electronic properties of "4-[1-(4-Methoxyphenyl)-2-aziranyl]pyridine" (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Corrosion Inhibition
Pyridine derivatives, particularly those with methoxyphenyl substituents, have been explored as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to their ability to adsorb onto metal surfaces and form protective layers, potentially relevant to industrial applications where corrosion resistance is crucial (Ansari, Quraishi, & Singh, 2015).
Coordination Chemistry
Compounds with pyridine and methoxyphenyl groups serve as ligands in the development of coordination complexes. Their structural features enable the formation of complexes with metals, leading to materials with interesting optical, electronic, and catalytic properties. This aspect of research highlights the potential of such compounds in designing new materials for various applications, including catalysis and materials science (Zhang, Rettig, & Orvig, 1991).
Safety and Hazards
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)aziridin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-17-13-4-2-12(3-5-13)16-10-14(16)11-6-8-15-9-7-11/h2-9,14H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENONULVWRXSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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